molecular formula C16H14N2O2 B6263941 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1097806-34-2

2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No. B6263941
CAS RN: 1097806-34-2
M. Wt: 266.3
InChI Key:
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Description

2-(3,4-Dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid, also known as DMPBD-6-COOH, is an organic compound containing a benzodiazole ring system. It is a heterocyclic compound with a variety of applications in different fields, including organic synthesis, materials science, and medicinal chemistry. DMPBD-6-COOH has a range of properties that make it a valuable compound for research and development.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body and altering the activity of certain enzymes. This can lead to a range of effects, depending on the target receptor and enzyme.
Biochemical and Physiological Effects
2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic effects in animal models. Furthermore, it has been shown to reduce the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid in laboratory experiments is its relative stability. It is also relatively easy to synthesize and can be stored at room temperature. However, the compound is sensitive to light and air, and can be degraded by exposure to these elements. Furthermore, the compound is not water-soluble, which can limit its use in some experiments.

Future Directions

The potential applications of 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid are far-reaching. Further research is needed to fully understand the compound's mechanism of action and to develop new methods of synthesis. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory or anticonvulsant agent. Finally, further research is needed to explore the potential use of the compound as a starting material for the synthesis of other heterocyclic compounds.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid can be achieved through a variety of methods. The most common methods involve the use of an aldehyde, such as benzaldehyde, and a base, such as sodium hydroxide, in the presence of an acid catalyst. The reaction produces a carboxylic acid and the desired product.

Scientific Research Applications

2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid has a range of applications in scientific research. It has been used as a model compound in the study of the structure-reactivity relationship of heterocyclic compounds. It has also been used as a starting material in the synthesis of other heterocyclic compounds, such as 1,3-diaryl-1H-1,3-benzodiazoles. Furthermore, 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid has been used in the study of the mechanism of action of various drugs, such as anticonvulsants and anti-inflammatory agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid involves the reaction of 3,4-dimethylaniline with phthalic anhydride to form 2-(3,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with potassium hydroxide and carbon dioxide to form the final product, 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid.", "Starting Materials": [ "3,4-dimethylaniline", "phthalic anhydride", "potassium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: 3,4-dimethylaniline is reacted with phthalic anhydride in the presence of a catalyst such as zinc chloride to form 2-(3,4-dimethylphenyl)-1,3-benzoxazole.", "Step 2: The intermediate 2-(3,4-dimethylphenyl)-1,3-benzoxazole is then reacted with potassium hydroxide and carbon dioxide in a solvent such as dimethylformamide to form 2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1097806-34-2

Product Name

2-(3,4-dimethylphenyl)-1H-1,3-benzodiazole-6-carboxylic acid

Molecular Formula

C16H14N2O2

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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